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Compound of Interest

Compound Name: Demethyl-NSC682769

Cat. No.: B15542898 Get Quote

Disclaimer: The following application notes and protocols are primarily based on data available

for the compound NSC682769, a known inhibitor of the YAP-TEAD protein-protein interaction.

Demethyl-NSC682769 is a closely related analog, often utilized as a ligand in the synthesis of

Proteolysis-Targeting Chimeras (PROTACs).[1][2] While the biological activity of Demethyl-
NSC682769 is anticipated to be similar to NSC682769, it is crucial to note that the provided

protocols may require optimization for your specific cell lines and experimental conditions.

Introduction
Demethyl-NSC682769 is a small molecule that serves as a ligand for the Yes-associated

protein (YAP), a key transcriptional co-activator in the Hippo signaling pathway.[1][2] The Hippo

pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[3][4][5][6][7]

Dysregulation of this pathway, leading to the activation of YAP and its interaction with TEA

domain (TEAD) transcription factors, is implicated in the development and progression of

various cancers.[6] NSC682769, and by extension Demethyl-NSC682769, disrupts the YAP-

TEAD interaction, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic

genes.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the use of Demethyl-NSC682769 in cell culture, with detailed

protocols for key experiments to assess its biological activity.
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Table 1: IC50 Values of NSC682769 in Various Cancer
Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values

reported for NSC682769, the parent compound of Demethyl-NSC682769. These values can

serve as a starting point for determining the effective concentration range for Demethyl-
NSC682769 in your experiments.

Cell Line Cancer Type IC50 (nM)
Incubation
Time

Assay

LN229 Glioblastoma 11.8 18 hours
ELISA (YAP

inhibition)

GBM39
Glioblastoma

(patient-derived)
5.1 18 hours

ELISA (YAP

inhibition)

NCI-H226 Mesothelioma ~5,100 (5.1 µM) 4 days
CCK8 (Cell

Viability)

Huh7
Hepatocellular

Carcinoma

>50,000 (>50

µM)
4 days

CCK8 (Cell

Viability)

Data extracted from published research.[1][9] It is important to note that IC50 values can be

highly dependent on the assay method and experimental conditions.[10][11]

Signaling Pathway Diagram
The following diagram illustrates the canonical Hippo signaling pathway and the point of

intervention for Demethyl-NSC682769.
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Figure 1: The Hippo Signaling Pathway and the Mechanism of Action of Demethyl-
NSC682769.

Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of

Demethyl-NSC682769 in cell culture.
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Figure 2: General experimental workflow for evaluating Demethyl-NSC682769.

Cell Viability Assay (MTT or CCK8)
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This protocol is to determine the effect of Demethyl-NSC682769 on cell proliferation and

viability.[10][12][13]

Materials:

Selected cancer cell line (e.g., NCI-H226, Huh7, LN229)

Complete culture medium

96-well cell culture plates

Demethyl-NSC682769 stock solution (e.g., in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting

Kit-8) solution

DMSO (for MTT assay)

Plate reader

Procedure:

Cell Seeding:

Trypsinize and count the cells.

Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of

complete medium.[14]

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

Treatment:

Prepare serial dilutions of Demethyl-NSC682769 in complete culture medium. It is

advisable to start with a wide concentration range (e.g., 0.01 µM to 100 µM).

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of the compound. Include a vehicle control (medium with the same
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concentration of DMSO as the highest drug concentration).

Incubate for the desired period (e.g., 48, 72, or 96 hours). For NSC682769, effects on cell

viability have been observed after 4 days of treatment.[9]

Measurement:

For MTT Assay:

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C.

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a plate reader.

For CCK8 Assay:

Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a plate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Plot the percentage of viability against the log of the compound concentration to determine

the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis
This protocol is to assess the effect of Demethyl-NSC682769 on the protein levels of YAP,

phosphorylated YAP (p-YAP), TEAD, and downstream target genes like CTGF and Cyr61.

Materials:

6-well cell culture plates
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Demethyl-NSC682769

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-YAP, anti-p-YAP, anti-TEAD, anti-CTGF, anti-Cyr61, anti-β-actin or

anti-GAPDH)

HRP-conjugated secondary antibodies

ECL detection reagent

Procedure:

Cell Seeding and Treatment:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with various concentrations of Demethyl-NSC682769 for a specified time

(e.g., 18 or 24 hours).[1]

Protein Extraction:

Wash the cells with ice-cold PBS.

Lyse the cells with RIPA buffer on ice for 30 minutes.

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to

pellet cell debris.

Collect the supernatant containing the protein.
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Protein Quantification:

Determine the protein concentration of each sample using a BCA assay.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane with TBST.

Detect the protein bands using an ECL reagent and an imaging system.

TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of TEAD, which is regulated by YAP.[2][15]

Materials:

TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

Renilla luciferase plasmid (for normalization)

Transfection reagent

Dual-Luciferase Reporter Assay System

Luminometer
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Procedure:

Transfection:

Seed cells in a 24-well or 96-well plate.

Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the

Renilla luciferase plasmid using a suitable transfection reagent according to the

manufacturer's protocol.

Treatment:

After 24 hours of transfection, treat the cells with different concentrations of Demethyl-
NSC682769 for 18-24 hours.[1]

Luciferase Assay:

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter

Assay System.

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according

to the manufacturer's instructions.

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

Express the results as a fold change relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by Demethyl-NSC682769.

Materials:

6-well cell culture plates

Demethyl-NSC682769
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Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

Flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with various concentrations of Demethyl-NSC682769 for a predetermined

time (e.g., 24, 48, or 72 hours).

Cell Staining:

Harvest the cells (including any floating cells in the medium) by trypsinization.

Wash the cells with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's

protocol.

Incubate for 15 minutes at room temperature in the dark.

Flow Cytometry:

Analyze the stained cells by flow cytometry within one hour of staining.

Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late

apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Data Analysis:

Quantify the percentage of cells in each quadrant.

Compare the percentage of apoptotic cells in the treated samples to the vehicle control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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